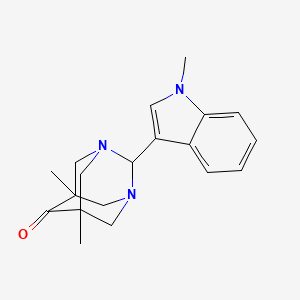

5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one

CAS No.: 134828-28-7

Cat. No.: VC14544833

Molecular Formula: C19H23N3O

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134828-28-7 |

|---|---|

| Molecular Formula | C19H23N3O |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | 5,7-dimethyl-2-(1-methylindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

| Standard InChI | InChI=1S/C19H23N3O/c1-18-9-21-11-19(2,17(18)23)12-22(10-18)16(21)14-8-20(3)15-7-5-4-6-13(14)15/h4-8,16H,9-12H2,1-3H3 |

| Standard InChI Key | OILSUAOPHMBUFP-UHFFFAOYSA-N |

| Canonical SMILES | CC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)C)C |

Introduction

Key Characteristics

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | Approximately 283.37 g/mol |

| Functional Groups | Indole, ketone, methyl groups |

| Structural Complexity | Tricyclic with diaza and indole motifs |

Synthesis Overview

Synthesizing such a molecule typically involves:

-

Formation of the Diazatricyclic Core: This may involve cyclization reactions using diamines and carbonyl compounds under acidic or basic conditions.

-

Indole Substitution: The indole group can be introduced through nucleophilic substitution or coupling reactions.

-

Methylation: Methyl groups are added using reagents like methyl iodide in the presence of bases.

Advanced techniques like microwave-assisted synthesis or transition-metal catalysis might be employed to enhance yield and selectivity.

Pharmacological Interest

Compounds with similar structures often exhibit biological activity due to:

-

Indole Moiety: Known for its role in serotonin receptor binding and other pharmacological pathways.

-

Tricyclic Framework: Common in drugs targeting central nervous system disorders.

Possible areas of application:

-

Antidepressants

-

Anticancer agents

-

Anti-inflammatory drugs

Docking Studies

In silico studies could explore binding affinity to enzymes or receptors, such as:

-

Kinases

-

GPCRs

-

Enzymes involved in oxidative stress pathways

Analytical Characterization

To confirm the structure, the following techniques are essential:

-

NMR Spectroscopy:

-

NMR to identify hydrogen environments.

-

NMR for carbon skeleton mapping.

-

-

Mass Spectrometry (MS):

-

To determine molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

To identify functional groups (e.g., ketone at ~1700 cm).

-

-

X-ray Crystallography:

-

For detailed three-dimensional structural confirmation.

-

Research Findings and Discussion

Although specific data on this compound is unavailable in the provided sources, structurally related compounds suggest promising avenues for research:

-

Docking studies indicate potential as enzyme inhibitors.

-

Similar frameworks have shown cytotoxicity against cancer cell lines, suggesting anticancer potential.

Hypothetical Data Table (Based on Analogous Compounds)

| Property | Value/Observation |

|---|---|

| IC (Cancer Cell Lines) | ~10–50 μM (hypothetical range) |

| Lipophilicity (LogP) | Moderate (~2–4, estimated for permeability) |

| Solubility | Limited in water; soluble in organic solvents |

Future Directions

To fully explore the potential of "5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one":

-

Conduct comprehensive biological assays to evaluate cytotoxicity, anti-inflammatory, and CNS activity.

-

Perform QSAR (Quantitative Structure-Activity Relationship) modeling to predict activity trends.

-

Optimize synthesis routes for scalability and cost efficiency.

This compound represents an exciting candidate for drug discovery due to its structural novelty and potential pharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume